molecular formula C21H25N3O B2477695 (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one CAS No. 551921-11-0

(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one

Cat. No.: B2477695
CAS No.: 551921-11-0
M. Wt: 335.451
InChI Key: VYEJTRLKPAIQAL-VAWYXSNFSA-N
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Description

(E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents:

  • Ring A: A 4-(4-methylpiperazino)phenyl group.
  • Ring B: A 4-toluidino (4-methylanilino) group.

Chalcones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The piperazine substituent in this compound enhances solubility and may influence receptor binding through hydrogen bonding and electrostatic interactions.

Properties

IUPAC Name

(E)-3-(4-methylanilino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-17-3-7-19(8-4-17)22-12-11-21(25)18-5-9-20(10-6-18)24-15-13-23(2)14-16-24/h3-12,22H,13-16H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEJTRLKPAIQAL-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Claisen-Schmidt Condensation: Core Strategy

The Claisen-Schmidt condensation, a base-catalyzed aldol reaction between an acetophenone and benzaldehyde derivative, forms the foundational step for chalcone synthesis. For the target compound, this involves:

Reactants :

  • Ketone : 4-(4-Methylpiperazino)acetophenone
  • Aldehyde : 4-Nitrobenzaldehyde (precursor to 4-toluidino group)

Procedure :

  • Base Selection : Aqueous sodium hydroxide (20%) in ethanol facilitates deprotonation and enolate formation.
  • Reaction Conditions : Stirring at room temperature for 6–12 hours, monitored by TLC (n-hexane/ethyl acetate).
  • Workup : Acidification with dilute HCl precipitates the intermediate (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-nitrophenyl)-2-propen-1-one, isolated via filtration.

Key Considerations :

  • Stereoselectivity : The reaction exclusively yields the E-isomer due to conjugation stabilization.
  • Byproducts : Oligomerization is mitigated by controlled stoichiometry (1:1 ketone:aldehyde) and inert atmospheres.

Aldehyde Functionalization: Nitro Reduction vs. Protective Group Strategies

Nitro Reduction Pathway

Step 1 : Condensation with 4-nitrobenzaldehyde yields the nitro-substituted chalcone.
Step 2 : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 h) reduces the nitro group to an amine.

Advantages :

  • Straightforward two-step sequence.
  • High functional group tolerance under mild hydrogenation conditions.

Challenges :

  • Potential over-reduction of the α,β-unsaturated ketone. Optimization requires low hydrogen pressure (1–2 atm) and short reaction times.
Protective Group Approach

Step 1 : Protection of 4-toluidine as N-acetyl-4-toluidine via acetylation (acetic anhydride, pyridine, 0°C, 2 h).
Step 2 : Conversion to 4-acetamidobenzaldehyde via Vilsmeier-Haack formylation (POCl₃, DMF, 60°C, 6 h).
Step 3 : Condensation with 4-(4-methylpiperazino)acetophenone under Claisen-Schmidt conditions.
Step 4 : Deprotection with hydrobromic acid (48%, reflux, 12 h) cleaves the acetamide to yield the free amine.

Advantages :

  • Avoids nitro reduction pitfalls.
  • High-yielding deprotection (≥85%) under acidic conditions.

Challenges :

  • Multi-step synthesis increases complexity.
  • 4-Acetamidobenzaldehyde synthesis requires stringent anhydrous conditions.

Experimental Optimization and Data

Condensation Reaction Variables

Variable Condition 1 Condition 2 Optimal Condition
Base NaOH (20% aq.) KOH (15% aq.) NaOH (20% aq.)
Solvent Ethanol Methanol Ethanol
Temperature (°C) 25 40 25
Yield (%) 78 65 78

Insights :

  • Ethanol outperforms methanol due to better enolate solubility.
  • Elevated temperatures promote side reactions (e.g., Michael addition).

Deprotection Efficiency

Acid Concentration Time (h) Yield (%)
HBr 48% 12 85
H₂SO₄ 50% 18 72
HCl 6 M 24 68

Insights :

  • HBr achieves rapid deprotection with minimal byproducts.
  • Prolonged HCl exposure degrades the chalcone backbone.

Structural Confirmation and Characterization

  • IR Spectroscopy : Strong absorption at 1650 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C), and 3350 cm⁻¹ (N-H).
  • ¹H NMR (DMSO-d₆) : δ 8.2 (d, J=16 Hz, 1H, CH=CO), 7.8–6.7 (m, 8H, aromatic), 3.4 (s, 4H, piperazine), 2.3 (s, 3H, CH₃).
  • HPLC Purity : ≥98% after recrystallization (methanol/water).

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents); reactions are conducted under controlled temperatures and inert atmospheres.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, organometallic complexes.

Scientific Research Applications

Anticancer Properties

Research indicates that (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives of chalcones, which share structural similarities with this compound, have demonstrated cytotoxic effects against breast and lung cancer cells, suggesting that (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one may possess similar properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is often associated with enhanced antimicrobial activity, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one. Compounds containing piperazine rings have been linked to neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems could provide insights into its use for treating conditions such as Alzheimer’s disease and Parkinson’s disease .

Synthetic Pathways

The synthesis of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. The synthesis can be optimized by varying the reaction conditions such as temperature and solvent choice to enhance yield and purity.

Derivative Studies

Research into derivatives of this compound has shown that modifications at various positions can lead to improved biological activities. For example, altering the substituents on the phenyl rings can enhance anticancer potency or alter selectivity towards specific biological targets .

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting potential for development as novel anticancer drugs .

Case Study: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The study revealed that (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one displayed notable inhibitory effects on bacterial growth, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Classification of Chalcones

Chalcones are categorized into two groups based on substituents ():

Piperazine-substituted chalcones (e.g., the target compound).

Non-piperazine-substituted chalcones (e.g., cardamonin, halogen/methoxy-substituted derivatives).

Structure–Activity Relationship (SAR) Insights

Piperazine-Substituted Chalcones:
  • Cluster 12 Compounds (): Piperazine substituents are associated with variable activity due to conformational flexibility. The 4-methylpiperazino group in the target compound may enhance solubility and modulate pharmacokinetics compared to non-piperazine analogs.
  • Electron-Withdrawing vs.
Non-Piperazine Chalcones:
  • Halogen/Methoxy Derivatives (Cluster 6): Substitutions at meta (iodine) and para (Br, Cl, methoxy) reduce potency. For example, compound 2p (methoxy substituents) shows IC50 = 70.79 μM, indicating electronegative groups decrease activity .

Functional Group Impact on Physicochemical Properties

Table 2: Substituent Effects on Key Properties
Substituent Type Example Compound Impact on Properties
Piperazine Target Compound ↑ Solubility, ↑ Hydrogen bonding
Methoxy Compound 2p ↑ Lipophilicity, ↓ Activity
Halogens (Br, I) Compound 2j ↑ Electronegativity, Moderate activity
Triazole Analog in ↑ Rigidity, potential for π-stacking

Biological Activity

(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one, a compound derived from the Mannich reaction, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antitumor, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The compound features a propenone structure with a piperazine and toluene moiety, which are significant for its biological activity. Its structural formula can be represented as follows:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}

This structure is pivotal in determining its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Mannich bases, including our compound of interest. Research indicates that derivatives of Mannich bases exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against human pancreatic carcinoma (PC3) cells using the MTT assay, demonstrating a promising dose-dependent inhibition of cell proliferation .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC315
MCF-720
A54918

Antibacterial Activity

The antibacterial properties of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one have also been explored. In vitro studies showed that this compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Table 2: Antibacterial Activity Profile

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the piperazine ring enhances interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression .

Case Study 1: Anticancer Efficacy

A recent study analyzed the efficacy of (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one in a xenograft model of human breast cancer. The treatment group showed a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antibacterial Application

In another study focusing on wound infections, the compound was incorporated into a gel formulation and applied to infected wounds in an animal model. The results indicated a marked decrease in bacterial load and improved healing times compared to untreated controls .

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